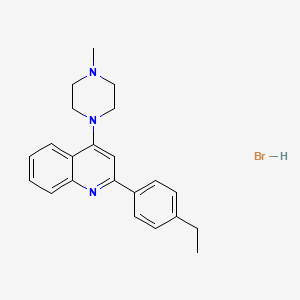
2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperazin-1-yl)quinoline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperazin-1-yl)quinoline dihydrochloride is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperazin-1-yl)quinoline dihydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions: Introduction of the tert-butyl group and the piperazine moiety can be done through nucleophilic substitution reactions.
Final Purification: The compound is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic or basic environments).
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The piperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
2-Phenylquinoline: Lacks the tert-butyl and piperazine groups, making it less versatile in biological applications.
4-(4-Methylpiperazin-1-yl)quinoline: Lacks the tert-butylphenyl group, which may affect its chemical reactivity and biological activity.
2-(4-(tert-Butyl)phenyl)quinoline: Lacks the piperazine moiety, potentially reducing its ability to interact with biological targets.
Uniqueness
2-(4-(tert-Butyl)phenyl)-4-(4-methylpiperazin-1-yl)quinoline dihydrochloride is unique due to the presence of both the tert-butylphenyl and piperazine groups, which may confer enhanced biological activity and chemical versatility compared to similar compounds.
特性
CAS番号 |
853344-32-8 |
|---|---|
分子式 |
C24H31Cl2N3 |
分子量 |
432.4 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-4-(4-methylpiperazin-1-yl)quinoline;dihydrochloride |
InChI |
InChI=1S/C24H29N3.2ClH/c1-24(2,3)19-11-9-18(10-12-19)22-17-23(27-15-13-26(4)14-16-27)20-7-5-6-8-21(20)25-22;;/h5-12,17H,13-16H2,1-4H3;2*1H |
InChIキー |
XUMIGVQAQXJYRN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCN(CC4)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzo[c]phenanthrene-6-carboxylic acid](/img/structure/B11946207.png)
![N-benzo[c]phenanthren-5-ylacetamide](/img/structure/B11946220.png)
![1-Cyclopentyl-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11946222.png)




![Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-](/img/structure/B11946263.png)




